4,5-Dibromo-3-methylthiophene-2-carbaldehyde 4,5-Dibromo-3-methylthiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 30153-49-2
VCID: VC21330427
InChI: InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3
SMILES: CC1=C(SC(=C1Br)Br)C=O
Molecular Formula: C6H4Br2OS
Molecular Weight: 283.97 g/mol

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

CAS No.: 30153-49-2

Cat. No.: VC21330427

Molecular Formula: C6H4Br2OS

Molecular Weight: 283.97 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-3-methylthiophene-2-carbaldehyde - 30153-49-2

Specification

CAS No. 30153-49-2
Molecular Formula C6H4Br2OS
Molecular Weight 283.97 g/mol
IUPAC Name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Standard InChI InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3
Standard InChI Key YMMPWYHKLLYDTN-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1Br)Br)C=O
Canonical SMILES CC1=C(SC(=C1Br)Br)C=O

Introduction

Chemical Properties and Structure

Basic Chemical Information

4,5-Dibromo-3-methylthiophene-2-carbaldehyde possesses several key chemical properties that define its behavior and applications in synthetic chemistry. The available data reveals the following characteristics:

PropertyValue
Common Name4,5-dibromo-3-methylthiophene-2-carbaldehyde
CAS Number30153-49-2
Molecular FormulaC6H4Br2OS
Molecular Weight283.96800 g/mol
Exact Mass281.83500
PSA45.31000
LogP3.39400
HS Code2934999090

The molecular formula C6H4Br2OS indicates the presence of six carbon atoms, four hydrogen atoms, two bromine atoms, one oxygen atom, and one sulfur atom in the molecular structure . The calculated LogP value of approximately 3.39 suggests that the compound has a relatively high lipophilicity, which is characteristic of brominated aromatic compounds. This property affects its solubility profile, with greater solubility expected in organic solvents compared to water.

The Polar Surface Area (PSA) value of 45.31 provides insight into the compound's potential for membrane permeability, which is relevant for applications in medicinal chemistry where compound absorption and distribution within biological systems are important considerations . Additionally, the compound falls under HS Code 2934999090, which classifies it as "other heterocyclic compounds" for international trade and tariff purposes.

Reactivity and Chemical Behavior

The chemical behavior of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is governed by the reactivity of its functional groups and the electronic properties of the thiophene core. Understanding these reactivity patterns is essential for its effective utilization in synthetic applications.

Aldehyde Reactivity

The aldehyde group at position 2 is highly reactive toward nucleophiles, participating in various addition reactions. Key reactions include:

  • Nucleophilic addition reactions with hydride donors (like NaBH4) to form alcohols

  • Reactions with Grignard reagents and organolithium compounds to form secondary alcohols

  • Wittig reactions to form alkenes

  • Reductive amination with primary amines to form secondary amines

  • Aldol condensations with enolizable carbonyl compounds

  • Formation of acetals and hemiacetals with alcohols under acidic conditions

The aldehyde functionality also makes the compound susceptible to oxidation, potentially yielding the corresponding carboxylic acid derivative.

Bromine Substitution Reactivity

The bromine atoms at positions 4 and 5 are particularly valuable for synthetic transformations through metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters to form carbon-carbon bonds

  • Sonogashira coupling with terminal alkynes to introduce alkynyl groups

  • Heck reactions with alkenes to create new carbon-carbon bonds

  • Stille coupling with organostannanes

  • Negishi coupling with organozinc compounds

  • Buchwald-Hartwig amination to introduce amino groups

The presence of two bromine atoms allows for selective or sequential functionalization, providing access to asymmetrically substituted derivatives with potential applications in various fields.

Thiophene Ring Reactivity

The thiophene core itself exhibits aromatic character, though it is generally more reactive than benzene toward electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group and the electron-donating methyl group creates an electronic bias within the ring system, influencing regioselectivity in further substitution reactions.

Potential reactions involving the thiophene ring include:

  • Electrophilic aromatic substitution (though limited due to existing substitution)

  • Deprotonation at specific positions followed by functionalization

  • Ring-opening reactions under specific conditions

  • Diels-Alder reactions as either diene or dienophile components

The combination of these reactivity patterns makes 4,5-Dibromo-3-methylthiophene-2-carbaldehyde a versatile synthetic intermediate with multiple potential transformation pathways.

Comparison with Related Compounds

To contextualize the properties and applications of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde, it is valuable to compare it with structurally related compounds, particularly those with similar substitution patterns but different functional groups.

Comparison with 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

While 4,5-Dibromo-3-methylthiophene-2-carboxylic acid shares the same core structure and bromination pattern, it differs in having a carboxylic acid group at position 2 instead of an aldehyde. This difference significantly impacts reactivity profiles:

Feature4,5-Dibromo-3-methylthiophene-2-carbaldehyde4,5-Dibromo-3-methylthiophene-2-carboxylic acid
Functional GroupAldehyde (-CHO)Carboxylic Acid (-COOH)
Molecular FormulaC6H4Br2OSC6H4Br2O2S
Molecular Weight283.97 g/mol299.97 g/mol
ReactivityMore reactive toward nucleophilic additionForms esters, amides; less reactive toward nucleophilic addition
Hydrogen BondingWeaker hydrogen bond acceptorStronger hydrogen bond donor and acceptor
AcidityNot acidicAcidic (can form salts with bases)

The carboxylic acid derivative would exhibit different solubility properties, particularly increased solubility in basic aqueous solutions due to salt formation, and would participate in a different range of reactions, including esterification and amide formation.

Comparison with Non-Brominated Analogs

Comparing 4,5-Dibromo-3-methylthiophene-2-carbaldehyde with its non-brominated analog, 3-methylthiophene-2-carbaldehyde, highlights the impact of bromination:

Feature4,5-Dibromo-3-methylthiophene-2-carbaldehyde3-Methylthiophene-2-carbaldehyde
Bromine AtomsTwo (positions 4 and 5)None
Synthetic UtilityHigher (due to bromine substituents)Lower (fewer reactive sites)
Cross-coupling CapabilityYes (at two positions)No (lacking halogen substituents)
Electron DensityLower (electron-withdrawing Br atoms)Higher
Molecular Weight283.97 g/mol126.18 g/mol (approximate)
LipophilicityHigherLower

The presence of bromine atoms in 4,5-Dibromo-3-methylthiophene-2-carbaldehyde significantly enhances its utility in synthetic applications, particularly in metal-catalyzed cross-coupling reactions, which are widely used in pharmaceutical and materials science research.

Analytical Methods for Identification

Accurate identification and characterization of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde are essential for ensuring its purity and suitability for various applications. Several analytical techniques can be employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal:

  • A singlet for the aldehyde proton (approximately δ 9.5-10.0 ppm)

  • A singlet for the methyl group protons (approximately δ 2.5-2.7 ppm)

  • The absence of aromatic protons due to substitution at positions 4 and 5

13C NMR spectroscopy would show:

  • A carbonyl carbon signal for the aldehyde (approximately δ 180-185 ppm)

  • Signals for the thiophene carbons (approximately δ 120-140 ppm)

  • A signal for the methyl carbon (approximately δ 15-20 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would identify:

  • A strong C=O stretching band for the aldehyde (approximately 1670-1700 cm-1)

  • C-H stretching for the aldehyde hydrogen (approximately 2800-2900 cm-1)

  • C-Br stretching bands (approximately 600-800 cm-1)

  • Thiophene ring vibrations (approximately 1400-1600 cm-1)

Mass Spectrometry

Mass spectrometry would provide:

  • A molecular ion peak corresponding to the exact mass (281.83500)

  • Characteristic isotope pattern due to the presence of two bromine atoms

  • Fragmentation pattern showing loss of bromine atoms and the aldehyde group

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity assessment and quantitative analysis, typically employing:

  • Reversed-phase columns (C18)

  • UV detection at wavelengths corresponding to thiophene absorption (approximately 250-300 nm)

  • Gradient elution with combinations of water, methanol, or acetonitrile

Gas Chromatography (GC)

GC analysis would be suitable for:

  • Purity determination

  • Detection of volatile impurities

  • Retention time comparison with standards

  • Coupling with mass spectrometry (GC-MS) for structural confirmation

X-ray Crystallography

For definitive structural characterization, X-ray crystallography can provide:

  • Confirmation of the molecular structure

  • Bond lengths and angles

  • Crystal packing arrangements

  • Absolute configuration (if applicable)

These analytical methods, used in combination, provide comprehensive characterization of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde, ensuring its identity and purity for research and application purposes.

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